molecular formula C17H22FN3O4 B1374409 2-Amino-7-(Boc-methyl-amino)-5-fluoro-1H-indole-3-carboxylic acid ethyl ester CAS No. 1400808-16-3

2-Amino-7-(Boc-methyl-amino)-5-fluoro-1H-indole-3-carboxylic acid ethyl ester

Cat. No. B1374409
M. Wt: 351.4 g/mol
InChI Key: OVPROAGCWVHHQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-7-(Boc-methyl-amino)-5-fluoro-1H-indole-3-carboxylic acid ethyl ester (2-Amino-7-Bmamf-1H-indole-3-carboxylic acid ethyl ester) is a novel synthetic compound with potential applications in both scientific research and medical practice. 2-Amino-7-Bmamf-1H-indole-3-carboxylic acid ethyl ester is a derivative of indole, a heterocyclic aromatic compound found in many natural products, and has been found to possess a wide range of pharmacological activities.

Scientific Research Applications

  • Synthesis and Antiviral Activity of Related Compounds :

    • Ivashchenko et al. (2014) synthesized substituted ethyl esters of 2,4-bis-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acids and related derivatives. They evaluated their antiviral activities against bovine viral diarrhea virus (BVDV), hepatitis C virus (HCV), and influenza A/Aichi/2/69 (H3N2) virus. Notably, certain hydrochlorides of these ethyl esters demonstrated effective suppression of influenza A/Aichi/2/69 (H3N2) virus replication in cell cultures and high in vivo efficacy in a model of influenza pneumonia in mice (Ivashchenko et al., 2014).
  • Antibacterial Activity of Analogues :

    • Egawa et al. (1984) reported the synthesis and antibacterial activity of 7-(3-amino-1-pyrrolidinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid and its analogues. These compounds showed more activity than enoxacin, suggesting their potential as antibacterial agents (Egawa et al., 1984).
  • Preparation of Fluoro-β-Amino Acid Residues :

    • Yoshinari et al. (2011) detailed the preparation of fluoro-β-amino acid residues, including derivatives from alanine, valine, leucine, threonine, and β3h-alanine. These fluoro-β-amino acid residues were incorporated into pyrimidinones and cyclic β-tri- and β-tetrapeptides, providing valuable structural data (Yoshinari et al., 2011).
  • Synthesis of Methyl 5-Chloro-4-fluoro-1H-indole-2-carboxylate :

    • Mayes et al. (2010) described the synthesis of methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, a key intermediate in the preparation of phosphoindole inhibitors of HIV. This synthesis could be beneficial in developing treatments for HIV (Mayes et al., 2010).

properties

IUPAC Name

ethyl 2-amino-5-fluoro-7-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1H-indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FN3O4/c1-6-24-15(22)12-10-7-9(18)8-11(13(10)20-14(12)19)21(5)16(23)25-17(2,3)4/h7-8,20H,6,19H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVPROAGCWVHHQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=C1C=C(C=C2N(C)C(=O)OC(C)(C)C)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-7-(Boc-methyl-amino)-5-fluoro-1H-indole-3-carboxylic acid ethyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Amino-7-(Boc-methyl-amino)-5-fluoro-1H-indole-3-carboxylic acid ethyl ester
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2-Amino-7-(Boc-methyl-amino)-5-fluoro-1H-indole-3-carboxylic acid ethyl ester

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